(3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-methyl-3-nitroaniline, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- 4-(4-BROMOPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- 4-(4-FLUOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-5-10-16(22(23)24)17-14-3-2-4-15(14)19(21-18(11)17)12-6-8-13(20)9-7-12/h2-3,5-10,14-15,19,21H,4H2,1H3/t14-,15+,19+/m1/s1 |
InChI Key |
BSTCQUUIQSJXHQ-VCBZYWHSSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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